tert-Butyl thiomorpholine-4-carboxylate
Overview
Description
“tert-Butyl thiomorpholine-4-carboxylate” is a heterocyclic organic compound with the molecular formula C9H17NO2S . It has a molecular weight of 203.31 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “tert-Butyl thiomorpholine-4-carboxylate” is 1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structureScientific Research Applications
Synthesis of Biologically Active Natural Products
- Scientific Field : Organic Chemistry
- Summary of the Application : “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate” has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Methods of Application : The synthesis involved several steps, including Vilsmeier formylation, reduction of the aldehyde group with NaBH4, protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride, and introduction of a formyl group into the 4-position of the compound using n-BuLi as a base and DMF as an electrophile .
- Results or Outcomes : The title compound was synthesized with good yield and selectivity . The newly synthesized compounds were characterized by spectral data .
Synthesis of Proline-Based Metalloproteinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of proline-based metalloproteinase inhibitors . These inhibitors are being studied for their potential in treating diseases associated with dysregulation of matrix metalloproteinase (MMP) activity, such as cancer, atherosclerosis, and arthritis .
- Methods of Application : The synthesis involved several steps, including Sonogashira coupling, alkylation, acylation, Mitsunobu reaction, aminolysis, and fluorination .
- Results or Outcomes : Some of the synthesized hydroxamic acids were found to be potent MMP inhibitors with IC50 values in the nanomolar range . A radiolabeled counterpart was synthesized and evaluated for its potential use as a MMP-13 targeting PET imaging agent .
Synthesis of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids
- Scientific Field : Organic Chemistry
- Summary of the Application : “tert-Butyl thiomorpholine-4-carboxylate” has been used in the synthesis of novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids . These hybrids are being studied for their potential as anticancer agents .
- Methods of Application : The synthesis involved several steps, but the specific methods were not detailed in the search results .
- Results or Outcomes : The synthesized compounds were evaluated for their antitumor activity .
Synthesis of Piperazine Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
- Methods of Application : The synthesis involved several steps, but the specific methods were not detailed in the search results .
- Results or Outcomes : The synthesized compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
properties
IUPAC Name |
tert-butyl thiomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYSVRXJDACIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620618 | |
Record name | tert-Butyl thiomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl thiomorpholine-4-carboxylate | |
CAS RN |
220655-09-4 | |
Record name | tert-Butyl thiomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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